molecular formula C11H17N3O2S B13133877 3-(Cyclohexylmethyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 52231-32-0

3-(Cyclohexylmethyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B13133877
CAS No.: 52231-32-0
M. Wt: 255.34 g/mol
InChI Key: CKTRAULDUPASFJ-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group and a methylthio group attached to a triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyclohexylmethylamine with methylthiocyanate in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the triazine ring under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazines.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

3-(Cyclohexylmethyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and the attached functional groups play a crucial role in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and dyes.

    2,4-Diamino-6-chloro-1,3,5-triazine: Used in the production of pharmaceuticals and agrochemicals.

    2,4,6-Triethyl-1,3,5-triazine: Employed in the manufacture of resins and adhesives.

Uniqueness

3-(Cyclohexylmethyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific functional groups, which impart distinct chemical and biological properties. The presence of the cyclohexylmethyl and methylthio groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

52231-32-0

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

3-(cyclohexylmethyl)-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C11H17N3O2S/c1-17-9-12-10(15)14(11(16)13-9)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,13,15,16)

InChI Key

CKTRAULDUPASFJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)N(C(=O)N1)CC2CCCCC2

Origin of Product

United States

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